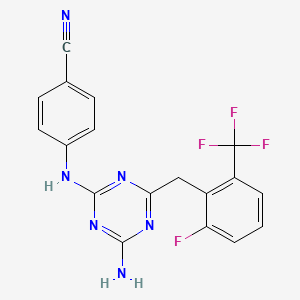
3-(2,2-Dimethyl-1-propionylhydrazino)propionitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethyl-1-propionylhydrazino)propionitrile is an organic compound with the molecular formula C8H15N3O It is a derivative of propionitrile and contains a hydrazino group substituted with a 2,2-dimethyl-1-propionyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-1-propionylhydrazino)propionitrile typically involves the reaction of 2,2-dimethylpropionylhydrazine with propionitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethyl-1-propionylhydrazino)propionitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
3-(2,2-Dimethyl-1-propionylhydrazino)propionitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethyl-1-propionylhydrazino)propionitrile involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Propionitrile: A simple aliphatic nitrile with the formula CH3CH2CN.
2,2-Dimethylpropionylhydrazine: A hydrazine derivative with a similar structure.
Aminopropionitrile: Contains an amino group instead of a hydrazino group.
Uniqueness
3-(2,2-Dimethyl-1-propionylhydrazino)propionitrile is unique due to the presence of both the hydrazino and 2,2-dimethyl-1-propionyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
Properties
CAS No. |
96804-20-5 |
|---|---|
Molecular Formula |
C8H15N3O |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
N-(2-cyanoethyl)-N',N'-dimethylpropanehydrazide |
InChI |
InChI=1S/C8H15N3O/c1-4-8(12)11(10(2)3)7-5-6-9/h4-5,7H2,1-3H3 |
InChI Key |
TUZICURVJCEKLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCC#N)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


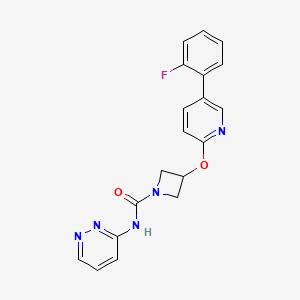
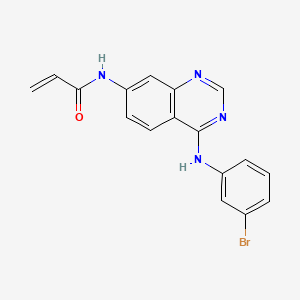



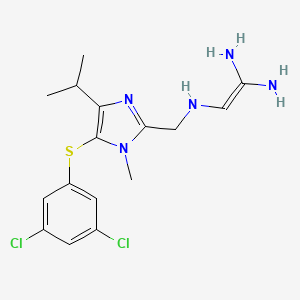

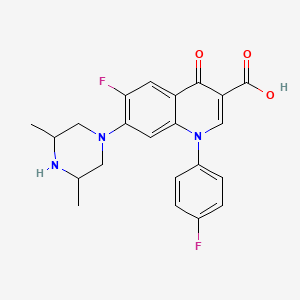

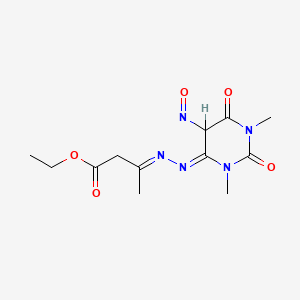
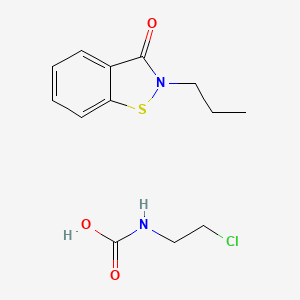
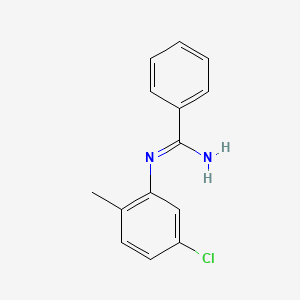
![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium thiocyanate](/img/structure/B12697711.png)
